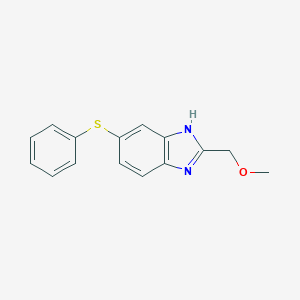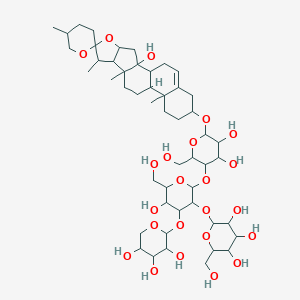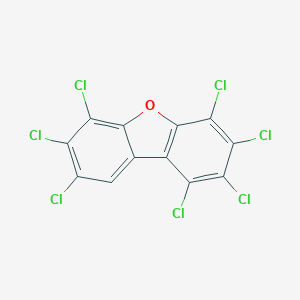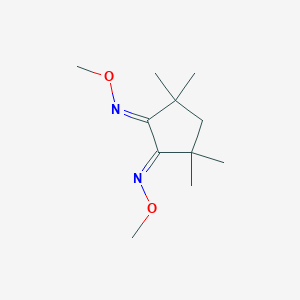
Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (E, E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (E, E)-, commonly known as CDTM, is a versatile organic compound that has been widely used in scientific research applications. CDTM is a bis(o-methyloxime) derivative of cyclopentane-1,2-dione, which is a cyclic diketone. The compound has a molecular formula of C14H28N2O4 and a molecular weight of 288.39 g/mol.
作用機序
The mechanism of action of CDTM is based on its ability to form stable complexes with metal ions. The compound has a bidentate ligand that can coordinate with metal ions through its two oxygen atoms. The metal complexes formed by CDTM can exhibit various biological activities depending on the nature of the metal ion and the ligand environment.
Biochemical and Physiological Effects:
CDTM has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. CDTM has also been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. The compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA.
実験室実験の利点と制限
CDTM has several advantages for lab experiments. The compound is stable and easy to handle, and it can form stable complexes with metal ions. CDTM can be used for the determination of metal ions in various samples, and it can also be used in the synthesis of metal complexes for catalytic and biological applications. However, CDTM has some limitations for lab experiments. The compound is relatively expensive, and its synthesis requires specialized knowledge and equipment.
将来の方向性
CDTM has several potential future directions for scientific research. The compound can be used in the synthesis of metal complexes for various applications, including catalysis, drug delivery, and imaging. CDTM can also be used in the development of new antimicrobial and anticancer agents. The compound can be modified to improve its properties, such as its stability, selectivity, and toxicity. Further research is needed to explore the full potential of CDTM in various scientific fields.
Conclusion:
CDTM is a versatile organic compound that has been widely used in scientific research applications. The compound can form stable complexes with metal ions and has been used as a chelating agent for the determination of metal ions in various samples. CDTM has also been used in the synthesis of metal complexes for catalytic and biological applications. The compound has been reported to exhibit antimicrobial and anticancer activities. CDTM has several potential future directions for scientific research, including the development of new antimicrobial and anticancer agents and the synthesis of metal complexes for various applications.
合成法
CDTM can be synthesized by reacting cyclopentane-1,2-dione with hydroxylamine-O-sulfonic acid and sodium acetate in the presence of acetic acid. The reaction mixture is then treated with methyl hydroxylamine hydrochloride to yield the bis(o-methyloxime) derivative of cyclopentane-1,2-dione. The reaction mechanism involves the formation of a cyclic intermediate followed by the addition of the hydroxylamine-O-sulfonic acid to the diketone.
科学的研究の応用
CDTM has been widely used in scientific research applications due to its ability to form stable complexes with metal ions. The compound has been used as a chelating agent for the determination of metal ions in various samples. CDTM has also been used in the synthesis of metal complexes for catalytic and biological applications. The compound has been reported to exhibit antimicrobial and anticancer activities.
特性
CAS番号 |
140210-44-2 |
|---|---|
製品名 |
Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (E, E)- |
分子式 |
C11H20N2O2 |
分子量 |
212.29 g/mol |
IUPAC名 |
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine |
InChI |
InChI=1S/C11H20N2O2/c1-10(2)7-11(3,4)9(13-15-6)8(10)12-14-5/h7H2,1-6H3/b12-8-,13-9- |
InChIキー |
RECQGPOZJVAMAO-JMVBYTIWSA-N |
異性体SMILES |
CC1(/C(=N\OC)/C(=N/OC)/C(C1)(C)C)C |
SMILES |
CC1(CC(C(=NOC)C1=NOC)(C)C)C |
正規SMILES |
CC1(CC(C(=NOC)C1=NOC)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




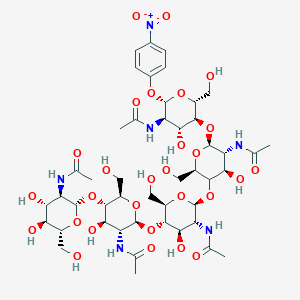

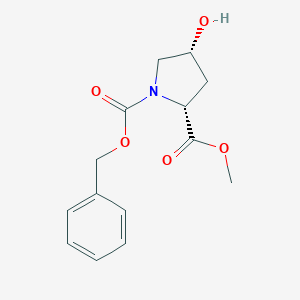
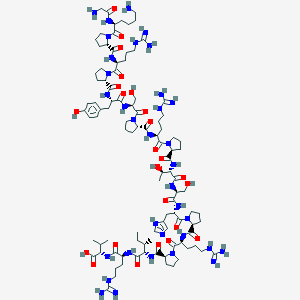

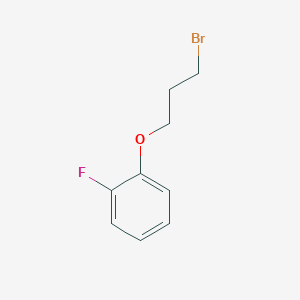
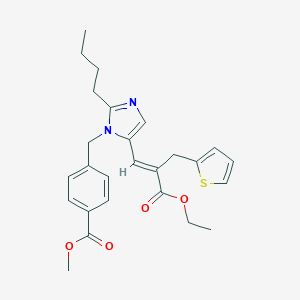
![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)

![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)
